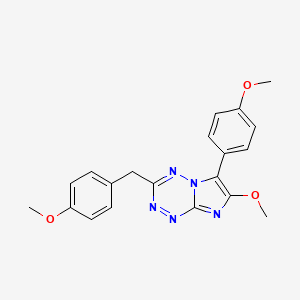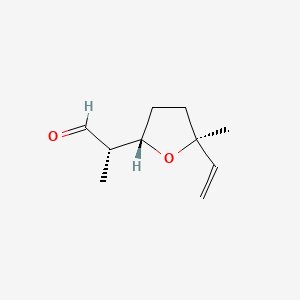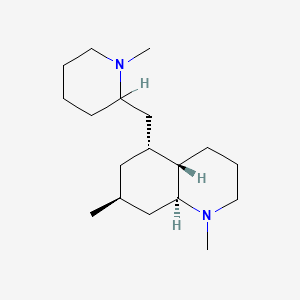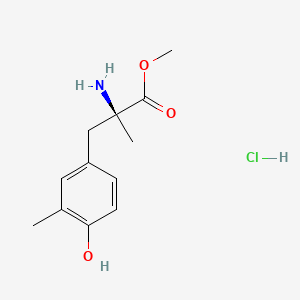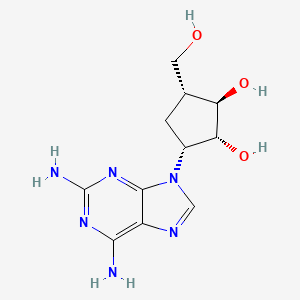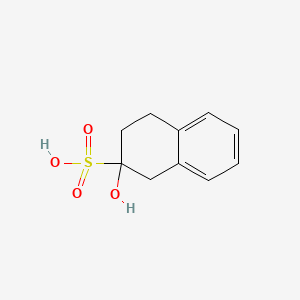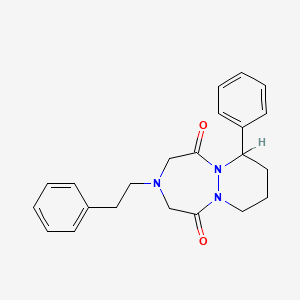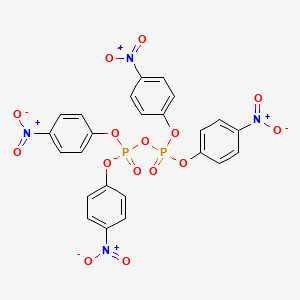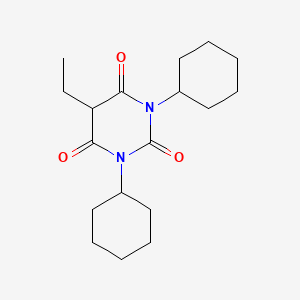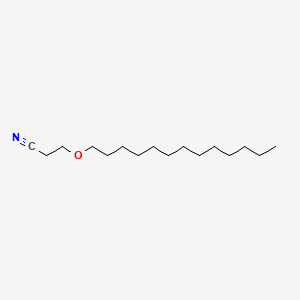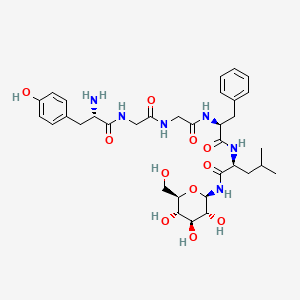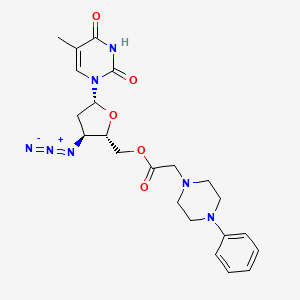
5'-(4-Phenylpiperazine-1-acetyl)-3'-azido-3'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine is a synthetic compound that combines the structural features of piperazine, azido, and deoxythymidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine typically involves multiple steps:
Acetylation: The starting material, 3’-azido-3’-deoxythymidine, is acetylated using acetic anhydride in the presence of a base such as pyridine.
Piperazine Derivatization: The acetylated product is then reacted with 4-phenylpiperazine under reflux conditions in an appropriate solvent like dichloromethane.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.
化学反応の分析
Types of Reactions
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
科学的研究の応用
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Potential use in the development of pharmaceuticals and diagnostic agents.
作用機序
The mechanism of action of 5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target viral enzymes or cancer cell-specific proteins.
Pathways Involved: It may inhibit viral replication or induce apoptosis in cancer cells through various biochemical pathways.
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine: A known antiviral agent.
4-Phenylpiperazine derivatives: Compounds with various pharmacological activities.
Uniqueness
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine is unique due to its combined structural features, which may confer enhanced biological activity and specificity compared to its individual components.
特性
CAS番号 |
125762-96-1 |
|---|---|
分子式 |
C22H27N7O5 |
分子量 |
469.5 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-(4-phenylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C22H27N7O5/c1-15-12-29(22(32)24-21(15)31)19-11-17(25-26-23)18(34-19)14-33-20(30)13-27-7-9-28(10-8-27)16-5-3-2-4-6-16/h2-6,12,17-19H,7-11,13-14H2,1H3,(H,24,31,32)/t17-,18+,19+/m0/s1 |
InChIキー |
PCEJWNGSDRSKAK-IPMKNSEASA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CN3CCN(CC3)C4=CC=CC=C4)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CN3CCN(CC3)C4=CC=CC=C4)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





